(2S,3S,11bS)-benzquinamide, commonly referred to as benzquinamide, is a chemical compound that was primarily developed as an antiemetic agent. It is known for its effectiveness in preventing and treating nausea and vomiting, particularly in contexts such as anesthesia and surgical procedures. Benzquinamide possesses antihistaminic, mild anticholinergic, and sedative properties, which contribute to its therapeutic effects. The compound has been classified as a small molecule and is no longer actively marketed due to the withdrawal of its approval in various regions.
Benzquinamide is synthesized through a multi-step chemical process involving the reaction of specific precursors under controlled conditions. The compound's molecular formula is with an approximate molecular weight of 404.49 g/mol.
Benzquinamide is classified under the following categories:
The synthesis of benzquinamide involves several key steps:
The synthetic route typically employs various reagents and conditions optimized for high yield and purity. Common reagents include:
Industrial production methods would involve large-scale synthesis using optimized reactors and purification techniques such as crystallization or chromatography to ensure product quality.
Benzquinamide has a complex molecular structure characterized by multiple functional groups, including:
The IUPAC name for benzquinamide is 3-(diethylcarbamoyl)-9,10-dimethoxy-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-yl acetate.
Benzquinamide can undergo various chemical reactions:
Common reagents used in these reactions include:
The major products formed depend on the specific reagents and reaction conditions applied during these processes.
Benzquinamide primarily exerts its pharmacological effects through antagonism at specific receptors:
While the exact mechanism remains partially understood, it is believed that the compound's antiemetic effects stem from its ability to block these receptors, thus reducing nausea and vomiting signals in the central nervous system. The bioavailability of benzquinamide ranges from 33% to 39%, with a half-life of approximately 1 to 1.6 hours across various formulations.
Benzquinamide has been primarily utilized in clinical settings for:
Despite being withdrawn from many markets, benzquinamide remains a subject of interest in pharmacological research due to its unique receptor interactions and potential applications in managing nausea-related conditions. Further studies may explore its interactions with other drugs affecting similar pathways, potentially leading to novel therapeutic strategies.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3